Cas no 4993-93-5 (Ethyl 4-nitro-1H-indole-2-carboxylate)
Ethyl 4-nitro-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-nitro-1H-indole-2-carboxylate
- Ethyl 4-nitroindole-2-carboxylate
- ETHYL-4-NITROINDOLE-2-CARBOXYLATE,
- 4-nitro-1H-indole-2-carboxylic acid ethyl ester
- 4-Nitro-indol-2-carbonsaeure-aethylester
- 4-nitro-indole-2-carboxylic acid ethyl ester
- ethyl 5-nitroindole-2-carboxylate
- SCHEMBL397240
- ETHYL-4-NITROINDOLE-2-CARBOXYLATE
- MFCD06795512
- AKOS002838735
- NSC-137501
- F15945
- DTXSID20300539
- DB-319462
- 1H-Indole-2-carboxylic acid, 4-nitro-, ethyl ester
- CS-0453049
- Ethyl 4-nitro-1H-indole-2-carboxylate #
- 4993-93-5
- AS-47735
- NSC137501
-
- MDL: MFCD06795512
- Inchi: 1S/C11H10N2O4/c1-2-17-11(14)9-6-7-8(12-9)4-3-5-10(7)13(15)16/h3-6,12H,2H2,1H3
- InChI Key: LXUABEANNNKOLF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC2C(=CC=CC=2N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 234.06400
- Monoisotopic Mass: 234.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 87.9Ų
Experimental Properties
- PSA: 87.91000
- LogP: 2.77600
Ethyl 4-nitro-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008709-1g |
Ethyl 4-nitro-1H-indole-2-carboxylate |
4993-93-5 | 95% | 1g |
$491.04 | 2023-09-01 | |
| TRC | E261020-25mg |
Ethyl-4-Nitroindole-2-Carboxylate |
4993-93-5 | 25mg |
$ 145.00 | 2022-06-05 | ||
| TRC | E261020-50mg |
Ethyl-4-Nitroindole-2-Carboxylate |
4993-93-5 | 50mg |
$ 240.00 | 2022-06-05 | ||
| TRC | E261020-100mg |
Ethyl-4-Nitroindole-2-Carboxylate |
4993-93-5 | 100mg |
$ 385.00 | 2022-06-05 | ||
| Chemenu | CM147077-1g |
Ethyl 4-nitroindole-2-carboxylate |
4993-93-5 | 95% | 1g |
$464 | 2021-08-05 | |
| Matrix Scientific | 089488-500mg |
Ethyl 4-nitroindole-2-carboxylate |
4993-93-5 | 500mg |
$473.00 | 2023-09-09 | ||
| Matrix Scientific | 089488-1g |
Ethyl 4-nitroindole-2-carboxylate |
4993-93-5 | 1g |
$868.00 | 2023-09-09 | ||
| Matrix Scientific | 089488-5g |
Ethyl 4-nitroindole-2-carboxylate |
4993-93-5 | 5g |
$3545.00 | 2023-09-09 | ||
| abcr | AB490462-250 mg |
4-Nitro-indole-2-carboxylic acid ethyl ester; . |
4993-93-5 | 250mg |
€183.00 | 2023-05-18 | ||
| abcr | AB490462-1 g |
4-Nitro-indole-2-carboxylic acid ethyl ester; . |
4993-93-5 | 1g |
€649.00 | 2023-05-18 |
Ethyl 4-nitro-1H-indole-2-carboxylate Suppliers
Ethyl 4-nitro-1H-indole-2-carboxylate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Ethyl 4-nitro-1H-indole-2-carboxylate
Research Brief on Ethyl 4-nitro-1H-indole-2-carboxylate (CAS: 4993-93-5): Recent Advances and Applications
Ethyl 4-nitro-1H-indole-2-carboxylate (CAS: 4993-93-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Ethyl 4-nitro-1H-indole-2-carboxylate as a precursor in the synthesis of indole-based kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, providing a robust foundation for further investigations.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of Ethyl 4-nitro-1H-indole-2-carboxylate derivatives. The results indicated that certain modifications to the indole core structure enhanced the compounds' efficacy against multidrug-resistant bacterial strains. This finding is particularly relevant in the context of the growing global threat of antibiotic resistance, underscoring the need for innovative antimicrobial agents.
From a synthetic chemistry perspective, advancements in the green synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate have also been reported. A 2022 paper in Green Chemistry described an eco-friendly, catalyst-free method for its preparation, which significantly reduced the environmental impact compared to traditional synthetic routes. This development aligns with the increasing emphasis on sustainable practices in pharmaceutical manufacturing.
In conclusion, Ethyl 4-nitro-1H-indole-2-carboxylate (CAS: 4993-93-5) continues to be a valuable building block in medicinal chemistry, with recent research highlighting its diverse applications and potential for further innovation. Future studies may focus on optimizing its derivatives for enhanced biological activity and exploring new therapeutic targets. The compound's versatility and the ongoing advancements in its synthesis and applications make it a promising candidate for the development of next-generation pharmaceuticals.
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